1-Bromo-3-cyclopropoxy-2-ethylbenzene
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Overview
Description
1-Bromo-3-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom, a cyclopropoxy group, and an ethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3-cyclopropoxy-2-ethylbenzene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 3-cyclopropoxy-2-ethylbenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often require a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-3-cyclopropoxy-2-ethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide ion can yield an ether, while oxidation with a strong oxidizing agent can produce a carboxylic acid.
Scientific Research Applications
1-Bromo-3-cyclopropoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological properties that can be explored for therapeutic applications.
Medicine: Research into the compound’s potential medicinal properties includes its use in drug discovery and development. It may serve as a lead compound for the synthesis of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropoxy-2-ethylbenzene in chemical reactions involves the interaction of its functional groups with reagents and catalysts. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The cyclopropoxy group can also participate in reactions, either by stabilizing intermediates or by undergoing ring-opening reactions under certain conditions.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved would vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
1-Bromo-3-cyclopropoxy-2-ethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-ethylbenzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-3-ethylbenzene: Similar to this compound but without the cyclopropoxy group, it may exhibit different reactivity and physical properties.
Cyclopropylbenzene: This compound has a cyclopropyl group directly attached to the benzene ring, which can influence its reactivity and stability compared to the cyclopropoxy-substituted compound.
Properties
Molecular Formula |
C11H13BrO |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C11H13BrO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
RTPHMQBVZCIMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1Br)OC2CC2 |
Origin of Product |
United States |
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